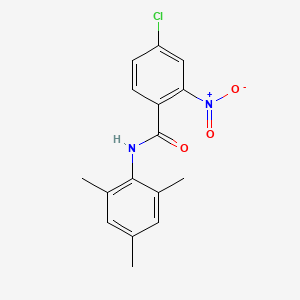

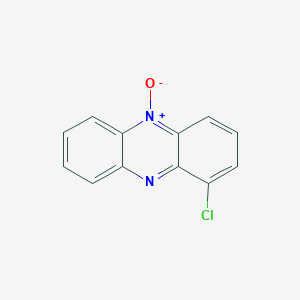

![molecular formula C14H11N3O5 B5569429 methyl 3-nitro-5-[(3-pyridinylamino)carbonyl]benzoate](/img/structure/B5569429.png)

methyl 3-nitro-5-[(3-pyridinylamino)carbonyl]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of "methyl 3-nitro-5-[(3-pyridinylamino)carbonyl]benzoate" and its derivatives often involves multi-step chemical reactions. One method reported involves the condensation of nitroacetone with methyl 3-aminocrotonate and appropriate aldehydes in a modified Hantzsch reaction, demonstrating the complexity of synthesizing such compounds (Visentin et al., 1999).

Molecular Structure Analysis

Molecular structure analyses often rely on crystallography and spectroscopy. One study described the hydrogen-bonded sheets and chains in isomeric forms of a related compound, highlighting the polarized molecular-electronic structure and the role of hydrogen bonds in determining molecular conformation (Portilla et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving "methyl 3-nitro-5-[(3-pyridinylamino)carbonyl]benzoate" demonstrate its reactivity and the potential for creating a variety of derivatives. For instance, reactions with carbocyclic and heterocyclic 1,3-diketones lead to a range of heterocyclic systems, showcasing the compound's versatility as a synthetic intermediate (Ornik et al., 1990).

Wissenschaftliche Forschungsanwendungen

Electrochemical Behavior in Protic Medium

The electrochemical behavior of compounds similar to methyl 3-nitro-5-[(3-pyridinylamino)carbonyl]benzoate has been studied, revealing insights into reduction and oxidation processes in hydroalcoholic media. These findings contribute to our understanding of the electrochemical properties of nitrophenyl derivatives, which could influence the development of electrochemical sensors or batteries (David et al., 1995).

Anion Effects on Gas Solubility in Ionic Liquids

Research on the solubility of gases in ionic liquids has implications for the environmental and energy sectors, especially in carbon capture technologies and the solubilization of other gases. The study provides a foundation for understanding how the molecular structure of compounds like methyl 3-nitro-5-[(3-pyridinylamino)carbonyl]benzoate influences their interactions with gases (Anthony et al., 2005).

Enhancing Polymer Solar Cells Efficiency

Incorporating graphitic carbon nitride (g-C3N4) into bulk-heterojunction polymer solar cells has shown efficiency enhancement. This application demonstrates the potential of using nitro-substituted compounds in improving renewable energy technologies (Chen et al., 2016).

Voltage-Clamp Studies for L-Type Ca2+ Channels

Voltage-clamp studies of derivatives of dihydropyridines, including structures similar to methyl 3-nitro-5-[(3-pyridinylamino)carbonyl]benzoate, have contributed to our understanding of L-type Ca2+ channels' structure and function. Such studies are crucial for developing new pharmacological agents targeting cardiovascular diseases (Visentin et al., 1999).

Photocatalytic Degradation of Pollutants

The photocatalytic degradation of pollutants using TiO2 suspensions is a vital research area for environmental cleanup. Studies on the degradation pathways of organic pollutants like methyl parathion provide insights into removing hazardous substances from water, showcasing the broader implications of research on nitro-substituted compounds (Moctezuma et al., 2007).

Eigenschaften

IUPAC Name |

methyl 3-nitro-5-(pyridin-3-ylcarbamoyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O5/c1-22-14(19)10-5-9(6-12(7-10)17(20)21)13(18)16-11-3-2-4-15-8-11/h2-8H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHVPPIVKDITDIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C(=O)NC2=CN=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

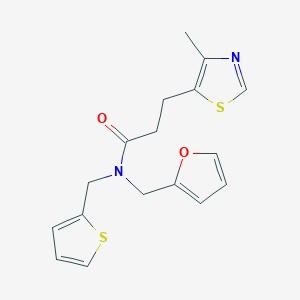

![7-(2-methoxyethyl)-2-(5-methoxy-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5569363.png)

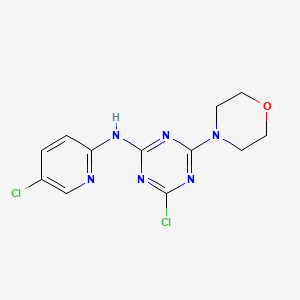

![N,N,2-trimethyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5569369.png)

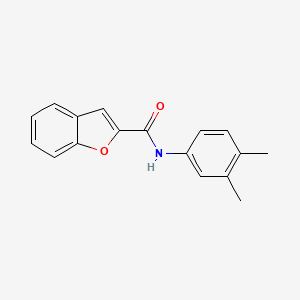

![3-[(ethylamino)sulfonyl]-4-methoxy-N-phenylbenzamide](/img/structure/B5569373.png)

![2-(isoxazol-3-ylcarbonyl)-7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5569407.png)

![2-chloro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5569415.png)

![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5569435.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)tetrahydro-2-furancarboxamide](/img/structure/B5569443.png)

![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5569458.png)

![3-[4-(1,1-dimethylpropyl)phenoxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5569464.png)